molecular formula C20H26BrCl2N3O B1671777 Acridine, 3-bromo-9-((4-(dimethylamino)butyl)amino)-5-methoxy-, dihydrochloride CAS No. 10127-02-3

Acridine, 3-bromo-9-((4-(dimethylamino)butyl)amino)-5-methoxy-, dihydrochloride

Cat. No. B1671777
CAS RN: 10127-02-3
M. Wt: 438.1 g/mol
InChI Key: RJSRKSRHGMYLGP-UHFFFAOYSA-N
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Description

Acridine is a class of compounds that are derivatives of a tricyclic planar structure, which includes three linearly fused benzene rings. The compound you mentioned seems to have additional functional groups attached to the acridine core, including a bromo group, a dimethylamino group, and a methoxy group. The presence of these groups can significantly influence the properties and reactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an acridine core with a bromo group at the 3-position, a dimethylamino group attached to a butyl group at the 9-position, and a methoxy group at the 5-position .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing nature of its substituents. The bromo group is a good leaving group, and the dimethylamino and methoxy groups are electron-donating, which could influence the sites of electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar dimethylamino and methoxy groups could enhance its solubility in polar solvents, while the bromo group could make it more dense and increase its boiling point .

Scientific Research Applications

Anti-Cancer and Antitumor Applications

Acridine derivatives have been extensively studied for their potential as anti-cancer agents. For example, rhodium(II) and platinum(II) complexes with diamine-substituted acridine ligands have been synthesized, showing potential multifunctional anti-cancer properties. X-ray structural studies reveal how these complexes interact at the molecular level, suggesting a mechanism of action that could be leveraged in cancer treatment (Goodgame et al., 1990). Similarly, structure-activity relationships of acridine derivatives indicate varying levels of antitumor activity, with certain substitutions enhancing their effectiveness against specific cancer cell lines (Rewcastle et al., 1986).

DNA Interactions and Mechanisms

The interaction of acridine derivatives with DNA has been a significant area of study, suggesting mechanisms by which these compounds may exert their anti-cancer effects. For instance, the synthesis and study of DNA-intercalating agents, such as 4-hydroxymethyl-3-(alkylamino)acridines, provide insights into how these compounds bind to DNA, potentially leading to therapeutic applications (Charmantray et al., 2001). Additionally, the mutagenicity of acridine derivatives in genetic models like Neurospora crassa points to the importance of understanding the genetic impacts of these compounds (Brockman & Goben, 1965).

Biochemical Pathways and Effects

The biochemical pathways and effects of acridine derivatives have also been explored. For example, studies on the specificity of DNA intercalating compounds in controlling enzyme levels and secondary metabolites in plants provide a broader understanding of the biochemical impact of these compounds beyond their anti-cancer properties (Hadwiger & Schwochau, 1971). This research can help delineate the potential side effects and secondary targets of acridine-based treatments.

Safety And Hazards

Like many organic compounds, this substance could be harmful if ingested, inhaled, or comes into contact with the skin. It’s always important to use appropriate safety measures when handling chemical substances .

Future Directions

The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and interactions with other molecules .

properties

IUPAC Name

zinc;3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;dichloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3.3ClH.Zn/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;;;/h5-11H,1-4H3;3*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADJQOXWNSPOQA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl.[Cl-].[Cl-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl3N3Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10127-02-3, 5464-59-5
Record name 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride, compd. with zinc chloride (ZnCl2) (1:1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10127-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zincate(1-), trichloro-, hydrogen, compd. with N,N,N′,N′-tetramethyl-3,6-acridinediamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5464-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20906035
Record name Zinc chloride--N~3~,N~3~,N~6~,N~6~-tetramethylacridine-3,6-diamine--hydrogen chloride (1/2/1/1)
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Molecular Weight

438.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Euchrysine 3RX

CAS RN

10127-02-3
Record name Euchrysine 3RX
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010127023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc chloride--N~3~,N~3~,N~6~,N~6~-tetramethylacridine-3,6-diamine--hydrogen chloride (1/2/1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetramethylacridine-3,6-diamine monohydrochloride, compound with zinc dichloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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